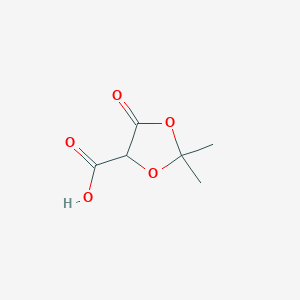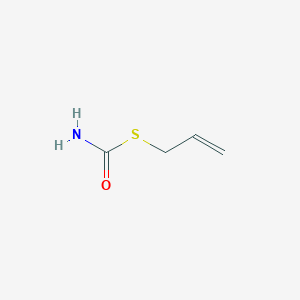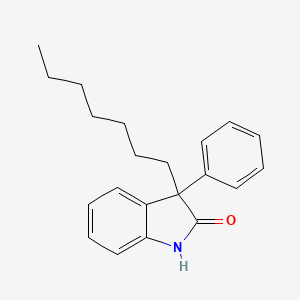
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- is an organic compound with the molecular formula C6H8O5 It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- can be synthesized through the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . Another method involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of activated carbon catalysts derived from corncob for the valorization of glycerol to produce 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal), which can then be further processed to obtain 1,3-dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- involves its interaction with molecular targets and pathways. For instance, it can act as a protecting group for carbonyl compounds, preventing unwanted reactions during transformations of other functional groups . The compound’s unique structure allows it to participate in various chemical reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A related compound used as a solvent and co-monomer in polyacetals.
Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: Used as a starting material in the synthesis of glycerol derivatives.
2,2-Dimethyl-1,3-dioxolan-4-one: Used in the synthesis of N,N-disubstituted amides of glycolic acid.
Uniqueness
1,3-Dioxolane-4-carboxylic acid, 2,2-dimethyl-5-oxo- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
Properties
CAS No. |
62609-78-3 |
|---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c1-6(2)10-3(4(7)8)5(9)11-6/h3H,1-2H3,(H,7,8) |
InChI Key |
GQSBSTKUXFIDSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(=O)O1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanol, 1,3-bis[bis(1-methylethyl)amino]-](/img/structure/B14526731.png)

![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14526736.png)
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide](/img/structure/B14526737.png)






![Acetic acid;3-[2-(3,5-dimethoxyphenyl)ethenyl]-2-iodophenol](/img/structure/B14526778.png)


